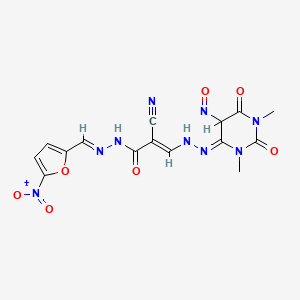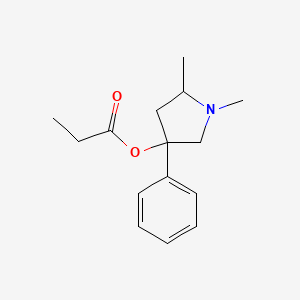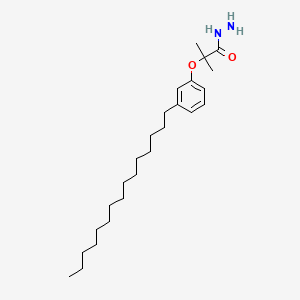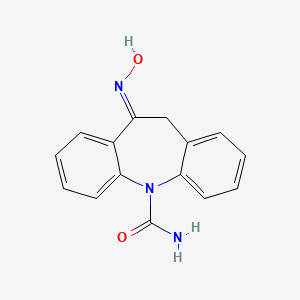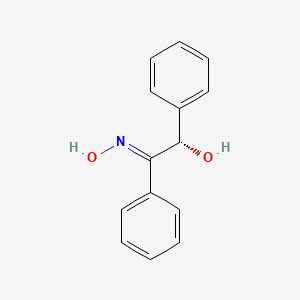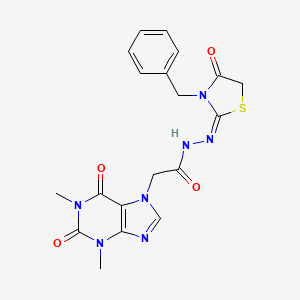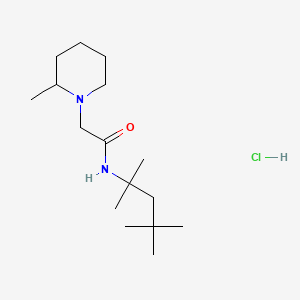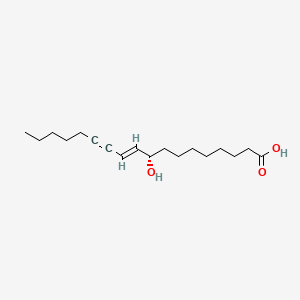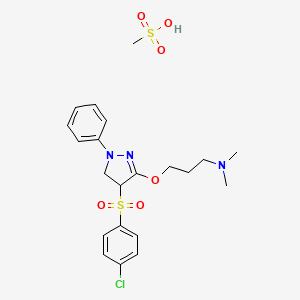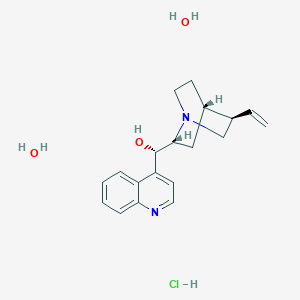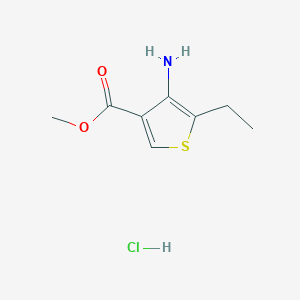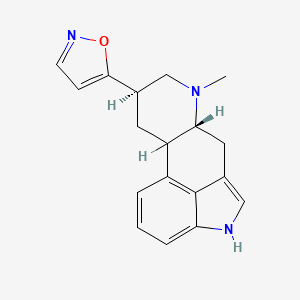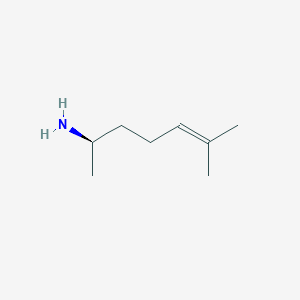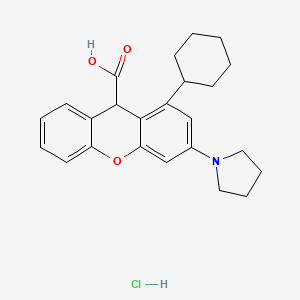
1-Cyclohexyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHR 346 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in responding to environmental pollutants and regulating gene expression related to xenobiotic metabolism, immune response, and cellular differentiation .
Preparation Methods
The synthesis of AHR 346 involves several steps, including the formation of a fused ring structure. The preparation method typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
AHR 346 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced analogs .
Scientific Research Applications
AHR 346 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the interactions of aryl hydrocarbon receptor ligands. In biology, it is used to investigate the role of the aryl hydrocarbon receptor in cellular processes such as differentiation and immune response . In medicine, AHR 346 is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in cancer immunotherapy . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of AHR 346 involves its binding to the aryl hydrocarbon receptor, leading to the activation of the receptor and subsequent translocation to the nucleus. This process involves various molecular targets and pathways, including the modulation of immune responses and the regulation of cellular metabolism .
Comparison with Similar Compounds
AHR 346 is unique in its specific interactions with the aryl hydrocarbon receptor compared to other similar compounds. Similar compounds include indirubin, 2,3,7,8-tetrachlorodibenzo-p-dioxin, and beta-naphthoflavone . These compounds also interact with the aryl hydrocarbon receptor but may exhibit different binding affinities, selectivity, and biological effects . The uniqueness of AHR 346 lies in its specific structural features and its ability to modulate the receptor’s activity in a distinct manner .
Properties
CAS No. |
102585-00-2 |
|---|---|
Molecular Formula |
C24H28ClNO3 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-cyclohexyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c26-24(27)23-18-10-4-5-11-20(18)28-21-15-17(25-12-6-7-13-25)14-19(22(21)23)16-8-2-1-3-9-16;/h4-5,10-11,14-16,23H,1-3,6-9,12-13H2,(H,26,27);1H |
InChI Key |
QCAFLSSBSUBTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(C4=CC=CC=C4OC3=CC(=C2)N5CCCC5)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


